(2S)-2-(benzylamino)propanoic acid

Vue d'ensemble

Description

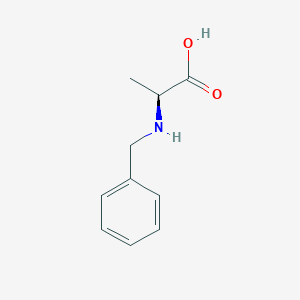

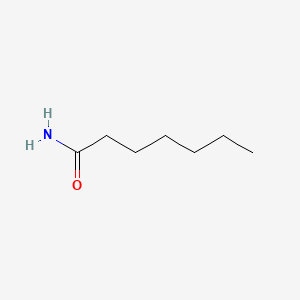

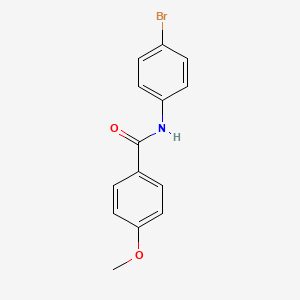

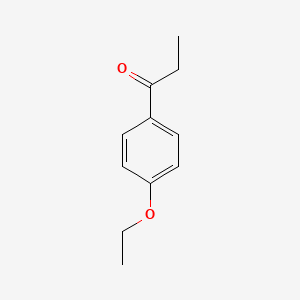

- (2S)-2-(benzylamino)propanoic acid , also known as Benzyl-L-alanine , is an organic compound with the molecular formula C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> .

- It is a chiral amino acid derivative, containing a benzyl group attached to the α-carbon of the alanine backbone.

Synthesis Analysis

- The synthesis of this compound involves the reaction of benzylamine with L-alanine .

- The benzyl group is introduced through the reaction of benzylamine with the carboxylic acid group of L-alanine.

Molecular Structure Analysis

- The molecular structure of (2S)-2-(benzylamino)propanoic acid consists of an alanine backbone with a benzyl group attached to the α-carbon.

- The stereochemistry is specified by the (2S) designation, indicating that the amino group is on the same side as the hydrogen atom.

Chemical Reactions Analysis

- (2S)-2-(benzylamino)propanoic acid can participate in various chemical reactions typical of amino acids, including peptide bond formation and acid-base reactions.

Physical And Chemical Properties Analysis

- Melting Point : Not specified.

- Solubility : Soluble in water and organic solvents.

- Appearance : White crystalline powder.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The research on (2S)-2-(benzylamino)propanoic acid spans a variety of chemical synthesis and reaction mechanisms. Notably, it's involved in the study of acylative decarboxylation reactions, where it's a product of side-reactions in the synthesis of phenyl-2-propanone, highlighting challenges in separating neutral compounds in illicit amphetamine production Forbes & Kirkbride, 1992. Additionally, it's utilized in enhancing reactivity towards benzoxazine ring formation, presenting a sustainable alternative to phenol for adding phenolic functionalities to molecules, indicating its role in green chemistry applications Trejo-Machin et al., 2017.

Catalysis and Material Science

In material science, the compound finds application in the electrochemical synthesis of phenyl-2-propanone derivatives, showcasing a one-step electroreductive coupling method that offers high yields and product selectivity, which is crucial for green chemistry and sustainable production methods He et al., 2007. This method's scalability and efficiency in synthesizing key intermediates for various chemical products underscore its significance in industrial chemistry.

Medicinal Chemistry and Pharmacology

Though the research on (2S)-2-(benzylamino)propanoic acid specifically in medicinal chemistry and pharmacology is not directly highlighted in the provided articles, related compounds and methodologies indicate its potential indirect relevance. For example, studies on benzylamine derivatives as corrosion inhibitors offer insights into the chemical versatility and application potential of benzylamine-based compounds in materials science and potentially in drug design and discovery Hu et al., 2016.

Environmental and Green Chemistry

The exploration of (2S)-2-(benzylamino)propanoic acid in green chemistry is evident in its use as a building block for creating bio-based materials, such as in the synthesis of benzoxazine polymers from renewable resources. This aligns with the broader shift towards environmentally benign chemical processes and materials that reduce the reliance on non-renewable resources Negru et al., 2014.

Safety And Hazards

- (2S)-2-(benzylamino)propanoic acid is not considered highly hazardous.

- It may cause skin and eye irritation.

- Follow standard safety precautions when handling.

Orientations Futures

- Further research could explore its potential as a building block for drug development or investigate its biological activity.

- Investigate its interactions with other molecules and potential therapeutic applications.

Remember that this analysis is based on available information, and further research may provide additional insights. Always consult reliable sources for the most up-to-date details. 🌟

Propriétés

IUPAC Name |

(2S)-2-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352355 | |

| Record name | N-benzyl-(L)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(benzylamino)propanoic acid | |

CAS RN |

7585-47-9 | |

| Record name | N-benzyl-(L)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Benzyloxy)carbonyl]histidylleucine](/img/structure/B1607000.png)

![1,12-dimethyl-6a,12b-dihydrobenzo[c]phenanthrene-5,8(6H,7H)-dione](/img/structure/B1607009.png)